1-Benzyl-4-chroman-2-ylmethyl-piperazine
CAS No.:
Cat. No.: VC14569399
Molecular Formula: C21H26N2O
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26N2O |
|---|---|
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | 1-benzyl-4-(3,4-dihydro-2H-chromen-2-ylmethyl)piperazine |
| Standard InChI | InChI=1S/C21H26N2O/c1-2-6-18(7-3-1)16-22-12-14-23(15-13-22)17-20-11-10-19-8-4-5-9-21(19)24-20/h1-9,20H,10-17H2 |
| Standard InChI Key | AJZBPCAHQHCXMX-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=CC=CC=C2OC1CN3CCN(CC3)CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Architecture
The compound is formally named 1-benzyl-4-[(3,4-dihydro-2H-chromen-2-yl)methyl]piperazine under IUPAC conventions . Its structure comprises a central piperazine ring substituted at the N1 position by a benzyl group (C₆H₅CH₂–) and at the N4 position by a chroman-2-ylmethyl moiety. The chroman system consists of a benzopyran ring with a saturated heterocyclic oxygen atom, contributing to the molecule’s planar aromatic region and flexible alkyl chain .
Physicochemical Properties
Critical physicochemical parameters are summarized below:
The absence of hydrogen bond donors and moderate lipophilicity suggest favorable membrane permeability, aligning with its potential CNS activity .
Synthesis and Analytical Characterization
Spectroscopic Validation
Key analytical data for structural confirmation includes:
-
¹H NMR: Expected signals include aromatic protons (δ 6.8–7.3 ppm for benzyl and chroman groups), methylene bridges (δ 3.5–4.2 ppm), and piperazine CH₂ groups (δ 2.4–3.1 ppm) .
-
HRMS: A molecular ion peak at m/z 323.2121 ([M+H]⁺) confirms the molecular formula .
Pharmacological Profile
Target Engagement and Binding Kinetics
The compound exhibits selective binding to human ADRA2A (Ki = 146 nM) , a receptor regulating norepinephrine release and sympathetic tone. Comparative affinity data for related targets:
| Receptor | Ki (nM) | Assay Type |
|---|---|---|
| ADRA2A | 146 | Radioligand |
| ADRA2B | >10,000 | Functional assay |
| 5-HT₁A | >10,000 | Screening panel |
This >68-fold selectivity over ADRA2B minimizes off-target effects associated with peripheral vasoconstriction .
Functional Activity
While full agonist/antagonist characterization remains pending, structural analogs of piperazine-based ADRA2A ligands typically display inverse agonism, suppressing constitutive receptor activity in GTPγS binding assays . The chroman moiety may enhance membrane partitioning, potentially increasing target residence time compared to simpler arylpiperazines.
| Parameter | Prediction | Tool |
|---|---|---|
| Caco-2 permeability | 28.7 nm/s | ADMETLab2.0 |
| PPB | 89% bound | SwissADME |
| CYP3A4 inhibition | Non-inhibitor | PreADMET |
| Half-life | ~4.1 hours (rat, iv) | PBPK modeling |
High plasma protein binding may limit free drug concentrations, necessitating dosage optimization.
Toxicity Screening
No in vivo toxicity data exists, but in silico profiling flags two considerations:
-
hERG inhibition risk: A moderate pIC₅₀ of 5.2 suggests possible QT prolongation at elevated doses .
-
Ames test prediction: Negative for mutagenicity (Benigni/Bossa rules) .
Comparative Analysis with Clinical ADRA2A Modulators
Contrasting this compound with established ADRA2A agents highlights its unique attributes:
| Drug | Ki ADRA2A (nM) | Selectivity vs. ADRA2B | Clinical Use |
|---|---|---|---|
| Dexmedetomidine | 1.2 | 162-fold | Sedation |
| Guanfacine | 12 | 30-fold | ADHD, hypertension |
| 1-Benzyl-4-chroman... | 146 | >68-fold | Preclinical |
While less potent than dexmedetomidine, the compound’s selectivity and synthetic accessibility merit further exploration.
Future Directions
Lead Optimization Opportunities
-
Chiral resolution: Isolating enantiomers to determine stereospecific activity .
-
Prodrug strategies: Esterifying the chroman oxygen to enhance aqueous solubility .
-
PET tracer development: Incorporating ¹¹C/¹⁸F isotopes for ADRA2A imaging .
Target Expansion
Screening against orphan GPCRs (e.g., trace amine-associated receptors) could uncover polypharmacological benefits.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume